1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
CAS No.: 1119450-52-0
Cat. No.: VC8048316
Molecular Formula: C16H16FN3O2
Molecular Weight: 301.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1119450-52-0 |
|---|---|
| Molecular Formula | C16H16FN3O2 |
| Molecular Weight | 301.31 g/mol |
| IUPAC Name | 1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C16H16FN3O2/c17-13-3-1-2-12(10-13)14-4-5-15(19-18-14)20-8-6-11(7-9-20)16(21)22/h1-5,10-11H,6-9H2,(H,21,22) |
| Standard InChI Key | VNKFYDVYKILQCT-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC(=CC=C3)F |
| Canonical SMILES | C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC(=CC=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of three primary components:
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Pyridazine ring: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 2.
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3-Fluorophenyl group: Attached to the pyridazine ring at position 6, introducing electron-withdrawing effects that influence reactivity .
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Piperidine-4-carboxylic acid: A six-membered saturated ring with a carboxylic acid substituent at position 4, enabling hydrogen bonding and ionic interactions .
Physicochemical Data
The presence of the fluorine atom enhances lipophilicity (clogP ≈ 2.5), while the carboxylic acid group contributes to acidity (predicted pKa ≈ 4.2) .
Synthesis and Structural Optimization
Key Synthetic Routes
The synthesis typically involves multi-step reactions:
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Piperidine-4-carboxylic acid functionalization:
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Pyridazine ring formation:
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Final coupling:
Example Protocol (Adapted from ):
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Step 1: React ethyl piperidine-4-carboxylate with 3-fluorophenylboronic acid under Pd catalysis.
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Step 2: Hydrolyze the ester to the carboxylic acid using NaOH.
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Step 3: Purify via column chromatography (silica gel, eluent: EtOAc/hexane).
Structural Analogues and SAR
Modifications to the core structure impact bioactivity:
Biological Activity and Mechanisms
AMPK Activation
The compound acts as an indirect AMPK activator, inhibiting cancer cell proliferation in MDA-MB-231 breast cancer cells (EC₅₀ = 0.019 μM) . Mechanistically, it destabilizes the mitochondrial membrane potential, increasing AMP/ATP ratios and triggering AMPK-mediated apoptosis .
hERG Channel Inhibition
Structural optimization reduced hERG potassium channel inhibition (IC₅₀ > 30 μM vs. 1.2 μM for earlier analogues), mitigating cardiac toxicity risks .
Pharmacokinetics
| Parameter | Value | Source |
|---|---|---|
| Metabolic Stability (HLM) | CLᵢₙₜ = 89 mL/min/kg | |
| Oral Bioavailability (Rat) | 64% at 4 mg/kg BID | |
| Plasma Protein Binding | 92% (human) |
Applications in Drug Development
Oncology
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Preclinical Efficacy: Reduces tumor volume by 78% in xenograft models (14-day treatment) .
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Combination Therapy: Synergizes with metformin in triple-negative breast cancer .
Neurological Disorders
Structural analogues show promise as glycine transporter 1 (GlyT1) inhibitors for schizophrenia (IC₅₀ = 12 nM) .
| Precaution | Guideline |
|---|---|
| Personal Protective Equipment | Gloves, goggles, lab coat |
| Storage | -20°C, desiccated, under N₂ |
| Disposal | Incineration at >1000°C |
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